6-methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
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Description
6-methyl-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Activity
Microwave-assisted synthesis techniques have been employed to efficiently produce polysubstituted 4H-pyran derivatives, demonstrating potent anticancer activity against various human cancer cell lines. This illustrates the relevance of pyran derivatives in the development of new anticancer agents (S. Hadiyal et al., 2020).
Sulfonates and Sulfonamides Synthesis
Research on synthesizing mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides indicates the chemical versatility of pyran derivatives. These compounds, derived from reactions with chlorosulfonic acid, have potential applications in developing new materials and chemicals with specific functional properties (A. Shahrisa et al., 2010).
Coordination Chemistry and Luminescent Compounds
Derivatives of pyridine and pyran have been utilized as ligands in coordination chemistry, leading to the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (M. Halcrow, 2005). This underscores the role of such compounds in advancing materials science and sensor technology.
Drug Delivery Systems
Innovative drug delivery systems have been designed using water-soluble metalla-cages to encapsulate lipophilic pyrenyl derivatives. This research highlights the potential of pyran and pyridine derivatives in enhancing the solubility and bioavailability of hydrophobic therapeutic agents, offering new avenues for drug delivery technology development (J. Mattsson et al., 2010).
Properties
IUPAC Name |
6-methyl-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-11-7-13(8-15(18)21-11)22-12-4-6-17(10-12)23(19,20)14-3-2-5-16-9-14/h2-3,5,7-9,12H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDAKBDBCYQXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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